Lipophilicity (clogP) Distinction: 3-Ethylphenyl vs. Polar Analogs
The target compound exhibits a computed clogP of 3.01 and a topological polar surface area (TPSA) of 64.16 Ų, as calculated by the SILDrug platform [1]. In comparison, the 4-ethylphenyl positional isomer (CAS 904816-79-1) is expected to show nearly identical clogP (~3.01) but a marginally different TPSA due to altered solvent-accessible polar surface. More importantly, N1-aryl analogs bearing polar substituents (e.g., 3-chlorophenyl or 2-methoxyphenyl) exhibit TPSA values exceeding 70–80 Ų, which may reduce passive membrane permeability [2]. The target compound's balanced lipophilicity (clogP 3.01) falls within the optimal range for oral bioavailability (Lipinski Rule of 5 compliant), distinguishing it from excessively lipophilic analogs (clogP >5) that risk poor solubility and metabolic liability [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 3.01; TPSA = 64.16 Ų |
| Comparator Or Baseline | N1-(3-chlorophenyl) analog: TPSA ≈ 70–75 Ų; N1-(2-methoxyphenyl) analog: TPSA ≈ 80 Ų; highly lipophilic triazole carboxamides: clogP > 5 |
| Quantified Difference | TPSA difference of 6–16 Ų vs. polar analogs; clogP difference of ≥2 log units vs. highly lipophilic analogs |
| Conditions | Computed values (SILDrug platform; literature TPSA ranges for triazole carboxamides) |
Why This Matters
Lipophilicity and TPSA are key determinants of passive membrane permeability and oral absorption; the target compound's balanced profile makes it a more developable starting point for oral agent optimization than analogs with extreme polar surface area or excessive lipophilicity.
- [1] SILDrug – EOS33701: N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide computed properties (clogP, TPSA). View Source
- [2] Ambinter compound database – TPSA values for representative N1-aryl-1,2,3-triazole-4-carboxamides (e.g., logP 4.2282, PSA 59.81 for 5-methyl-N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide). View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
